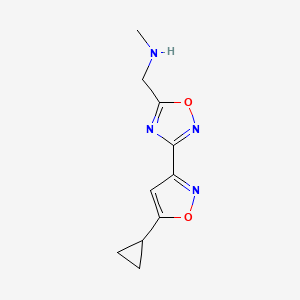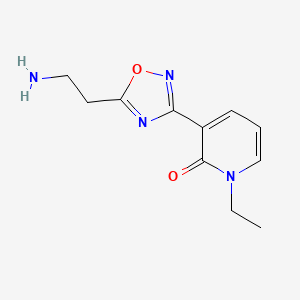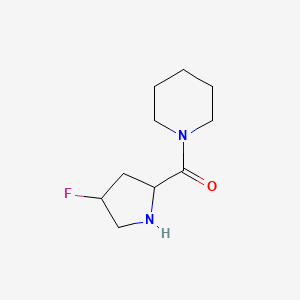
(4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone
Overview
Description
Piperidine and pyrrolidine are both essential heterocyclic systems and pivotal cornerstones in the production of drugs . They show several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
While specific synthesis methods for “(4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone” are not available, similar compounds have been synthesized using various methods. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .Scientific Research Applications
Antimalarial Drug Development
The structural features of piperidine derivatives have been explored for their antimalarial properties. Research indicates that certain piperidine analogs exhibit high selectivity and potency against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of fluorine atoms and the ketone functional group in “(4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone” could potentially contribute to the development of new antimalarial drugs with improved efficacy against drug-resistant parasites.
Cancer Therapeutics
Piperidine moieties are integral in the synthesis of compounds with anticancer activities. Studies have shown that N-(piperidine-4-yl) benzamide derivatives can increase cytotoxicity against cancer cells . The incorporation of the (4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone structure into similar compounds could lead to the discovery of novel cancer therapeutics with enhanced potency.
Pharmacological Applications
Piperidine derivatives are present in numerous pharmaceuticals due to their diverse pharmacological activities. The compound could be used as a precursor for synthesizing various biologically active piperidine derivatives, which are key components in over twenty classes of drugs . This includes potential applications in pain management, neurological disorders, and cardiovascular diseases.
properties
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLOQEUPNXEYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropyrrolidin-2-yl)(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)
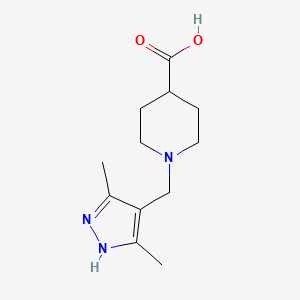

![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)
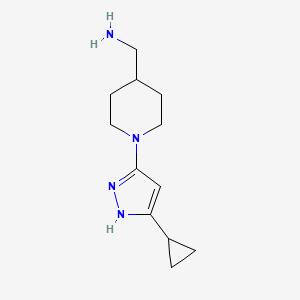

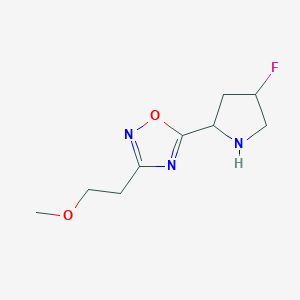
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475726.png)
![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)
![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)

